AChE Inhibitory Potency: AChE-IN-64 vs. Clinical Gold Standard Donepezil
AChE-IN-64 demonstrates a distinct potency profile compared to the first-line clinical drug Donepezil. While Donepezil is a high-potency inhibitor, AChE-IN-64 provides a tool with micromolar activity, which can be advantageous for studying less potent interactions or for use in models where nanomolar potency may lead to toxicity or complete enzyme saturation. AChE-IN-64 exhibits an IC50 of 36.9 µM for AChE . In contrast, Donepezil inhibits human AChE with an IC50 of 11.6 nM .
| Evidence Dimension | In vitro AChE inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 36.9 µM |
| Comparator Or Baseline | Donepezil (IC50 = 11.6 nM for human AChE) |
| Quantified Difference | ~3180-fold less potent than Donepezil |
| Conditions | Ellman's method (or similar standard in vitro AChE assay) |
Why This Matters
This defines AChE-IN-64's utility as a moderate-potency research tool, which is crucial for studies where a less potent, titratable AChE inhibition is desired, contrasting with the potent, clinically-used Donepezil.
